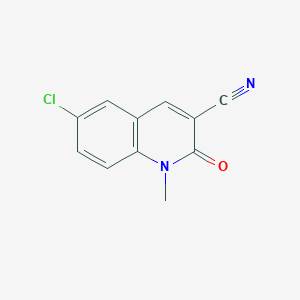
1-Cyano-8-(difluoromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-8-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C₁₂H₇F₂NO and a molecular weight of 219.19 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a difluoromethoxy group (-OCF₂H) attached to a naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Cyano-8-(difluoromethoxy)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that have suitable functional groups for further modification.
Reaction Conditions:
Difluoromethoxylation: The difluoromethoxy group is introduced through a reaction with difluoromethyl ether (CF₂H₂O) under specific conditions, often involving a catalyst to facilitate the reaction.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-Cyano-8-(difluoromethoxy)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Scientific Research Applications
1-Cyano-8-(difluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism by which 1-Cyano-8-(difluoromethoxy)naphthalene exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The difluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
1-Cyano-8-(difluoromethoxy)naphthalene can be compared with other similar compounds, such as:
1-Cyanonaphthalene: This compound lacks the difluoromethoxy group, making it less lipophilic and potentially less stable in biological systems.
8-Difluoromethoxy-1-naphthaldehyde: This compound has an aldehyde group instead of a cyano group, leading to different reactivity and applications.
1-Cyano-8-methoxynaphthalene: This compound has a methoxy group instead of a difluoromethoxy group, resulting in different chemical and physical properties.
The unique combination of the cyano and difluoromethoxy groups in this compound makes it particularly valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H7F2NO |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
8-(difluoromethoxy)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7F2NO/c13-12(14)16-10-6-2-4-8-3-1-5-9(7-15)11(8)10/h1-6,12H |
InChI Key |
CIQSKKJUQUFMAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11884379.png)


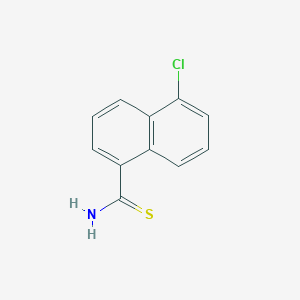
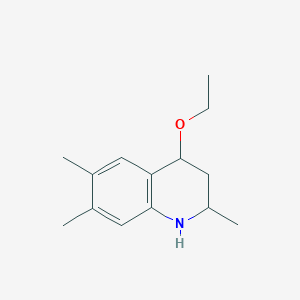

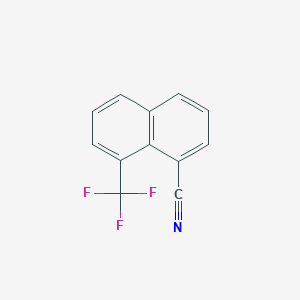
![6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione](/img/structure/B11884444.png)
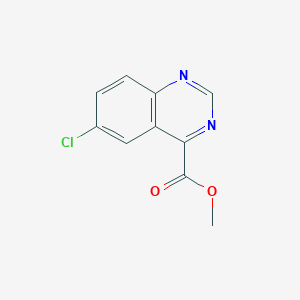

![Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate](/img/structure/B11884473.png)

![2-amino-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11884479.png)
